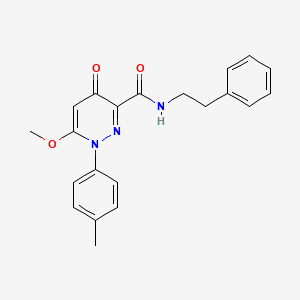

6-methoxy-1-(4-methylphenyl)-4-oxo-N-(2-phenylethyl)-1,4-dihydropyridazine-3-carboxamide

Description

6-Methoxy-1-(4-methylphenyl)-4-oxo-N-(2-phenylethyl)-1,4-dihydropyridazine-3-carboxamide is a pyridazine derivative characterized by a central dihydropyridazine core substituted with a methoxy group at position 6, a 4-methylphenyl group at position 1, and a carboxamide moiety at position 3 linked to a 2-phenylethyl chain. Its design aligns with modifications observed in bioactive molecules targeting kinase inhibition or metabolic pathways .

Properties

IUPAC Name |

6-methoxy-1-(4-methylphenyl)-4-oxo-N-(2-phenylethyl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-15-8-10-17(11-9-15)24-19(27-2)14-18(25)20(23-24)21(26)22-13-12-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXQCWCJRAONKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=O)C(=N2)C(=O)NCCC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-methoxy-1-(4-methylphenyl)-4-oxo-N-(2-phenylethyl)-1,4-dihydropyridazine-3-carboxamide is a member of the dihydropyridazine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 336.42 g/mol

- IUPAC Name : this compound

Table 1: Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not available |

| Solubility | Not specified |

| Log P | Not available |

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study utilizing the DPPH radical scavenging assay demonstrated that related compounds showed promising antioxidant activity compared to standard ascorbic acid. The ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases .

Enzyme Inhibition

In silico studies have indicated that this compound may inhibit specific enzymes relevant to cancer treatment. Molecular docking studies suggest that it interacts favorably with aromatase, an enzyme involved in estrogen biosynthesis. This interaction could position it as a candidate for breast cancer therapy, particularly in hormone-sensitive cases . The compound's structural features may enhance its binding affinity compared to existing inhibitors like exemestane.

Antimicrobial and Antitumor Activity

The dihydropyridazine derivatives have been evaluated for their antimicrobial and antitumor activities. Compounds within this class have shown efficacy against various bacterial strains and cancer cell lines. For instance, one study reported that a related dihydropyridazine exhibited significant cytotoxic effects against breast cancer cell lines with an IC50 value of 0.65 µM .

Case Studies

- Case Study on Antioxidant Activity : A synthesized derivative of the compound was tested for its antioxidant capacity using DPPH and phosphomolybdenum methods. Results indicated that the compound exhibited a high degree of radical scavenging activity, outperforming several standard antioxidants .

- Case Study on Antitumor Activity : A related study assessed the antitumor effects of a similar dihydropyridazine derivative on human cancer cell lines. The compound demonstrated significant growth inhibition, suggesting potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Key Observations :

Substituent Impact on Solubility: The target compound’s 2-phenylethyl chain increases lipophilicity compared to D223-0071’s sulfamoylphenyl group, which likely enhances aqueous solubility. This trade-off may influence bioavailability and tissue penetration .

Pharmacophore Variations: The methoxy group at position 6 in the target compound distinguishes it from D223-0071 and D223-0528. Methoxy substituents are known to modulate metabolic stability by resisting oxidative degradation .

Structural Analogues in Screening Libraries :

- Both D223-0071 and D223-0529 are included in high-throughput screening libraries (e.g., Targeted Diversity Library), indicating their relevance in drug discovery for diverse targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.